Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine
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Overview
Description
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a compound that features a benzotriazole moiety, which is known for its versatility in organic synthesis. Benzotriazole derivatives are widely used in various chemical reactions due to their stability and ability to introduce functional groups into molecules.
Preparation Methods
The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the use of benzotriazole and octan-1-amine in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The benzotriazole group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with Grignard reagents typically yield alkylated products, while oxidation reactions produce N-oxides .
Scientific Research Applications
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine has several scientific research applications, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Material Science: Benzotriazole derivatives are used in the development of corrosion inhibitors and UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state and facilitates the formation of new bonds. Additionally, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine can be compared with other benzotriazole derivatives, such as:
N,N-bis(benzotriazol-1-ylmethyl)aniline: Similar in structure but with an aniline group instead of an octan-1-amine group.
N,N-bis(benzotriazol-1-ylmethyl)ethylamine: Contains an ethylamine group and is used in similar synthetic applications.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHVCHGXWNCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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